molecular formula C8H10N2 B13339085 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole

2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole

Cat. No.: B13339085
M. Wt: 134.18 g/mol
InChI Key: JFPJOMVFMBCDEW-UHFFFAOYSA-N
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Description

2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold attached to an imidazole ring. The bicyclo[1.1.1]pentane structure is known for its high strain and three-dimensional character, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active compounds, contributing to the compound’s potential in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole typically involves the construction of the bicyclo[1.1.1]pentane core followed by the attachment of the imidazole ring. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of large quantities of the compound, making it feasible for use in drug discovery and other applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the imidazole ring or the bicyclo[1.1.1]pentane core.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is unique due to the combination of the bicyclo[1.1.1]pentane core and the imidazole ring. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-1H-imidazole

InChI

InChI=1S/C8H10N2/c1-2-10-7(9-1)8-3-6(4-8)5-8/h1-2,6H,3-5H2,(H,9,10)

InChI Key

JFPJOMVFMBCDEW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C3=NC=CN3

Origin of Product

United States

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